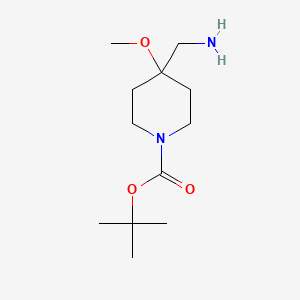

Tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate

Description

Chemical Classification and Nomenclature

Tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate belongs to the class of heterocyclic building blocks, specifically categorized within the piperidine derivatives family. The compound exhibits the molecular formula C₁₂H₂₄N₂O₃ and possesses a molecular weight of 244.34 daltons. Its Chemical Abstracts Service registry number is 863561-70-0, which serves as the primary identifier for this specific chemical entity.

The systematic nomenclature of this compound reflects its complex structural organization. The International Union of Pure and Applied Chemistry name precisely describes the molecular architecture: this compound. Alternative nomenclature systems recognize this compound under various synonymous designations, including 1-Boc-4-aminomethyl-4-methoxypiperidine and 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-methoxy-, 1,1-dimethylethyl ester.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)N1CCC(CC1)(CN)OC. This notation captures the essential connectivity patterns that define the molecule's three-dimensional architecture. The International Chemical Identifier key, ZIYOADOXUKBYLJ-UHFFFAOYSA-N, provides an additional standardized method for chemical database identification.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₃ | |

| Molecular Weight | 244.34 Da | |

| CAS Registry Number | 863561-70-0 | |

| InChI Key | ZIYOADOXUKBYLJ-UHFFFAOYSA-N | |

| Chemical Class | Heterocyclic Building Blocks |

Historical Context and Discovery

The development of this compound emerged from the broader evolution of piperidine chemistry and the advancement of protecting group strategies in organic synthesis. While specific discovery details for this particular compound are not extensively documented in the available literature, its development can be contextualized within the historical progression of piperidine derivatives and their applications in medicinal chemistry.

The foundational work on piperidine compounds traces back to the nineteenth century, when piperidine itself was first isolated and characterized. The Scottish chemist Thomas Anderson first reported piperidine in 1850, followed by independent work by French chemist Auguste Cahours in 1852, who provided the compound's name. These early investigations established piperidine as a six-membered heterocyclic amine with significant potential for chemical modification and pharmaceutical application.

The evolution toward more complex piperidine derivatives, including those bearing multiple substituents such as aminomethyl and methoxy groups, reflects the sophisticated understanding of structure-activity relationships that developed throughout the twentieth century. The incorporation of tert-butoxycarbonyl protecting groups became particularly prominent following the establishment of reliable methods for their installation and removal, which enhanced the synthetic accessibility of complex nitrogen-containing molecules.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within contemporary organic and medicinal chemistry research. The compound's primary significance stems from its role as a versatile building block in the construction of more complex molecular architectures, particularly those designed for biological activity.

In the realm of medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of various pharmacologically relevant molecules. The presence of both aminomethyl and methoxy substituents on the piperidine ring provides multiple sites for further chemical elaboration, enabling the systematic modification of molecular properties such as solubility, membrane permeability, and biological activity. The tert-butoxycarbonyl protecting group attached to the piperidine nitrogen serves as a temporary masking functionality that can be selectively removed under mild acidic conditions, revealing the free amine for subsequent synthetic transformations.

The compound's structural features make it particularly valuable in the development of targeted protein degradation technologies. The semi-flexible nature of the piperidine linker system allows for optimization of three-dimensional molecular orientations, which is crucial for the formation of productive ternary complexes between target proteins and degradation machinery. This application represents a cutting-edge approach to drug discovery that has gained tremendous momentum in recent years.

Furthermore, the compound's classification within the heterocyclic building blocks category underscores its utility in combinatorial chemistry approaches and library synthesis strategies. The systematic variation of substituents around the core piperidine scaffold enables the rapid generation of diverse molecular collections for biological screening and structure-activity relationship studies.

| Application Area | Specific Use | Significance |

|---|---|---|

| Medicinal Chemistry | Synthetic Intermediate | Building block for bioactive compounds |

| Drug Discovery | Protein Degradation | Semi-flexible linker in targeted degradation |

| Combinatorial Chemistry | Library Synthesis | Core scaffold for molecular diversity |

| Synthetic Organic Chemistry | Protected Amine | Selective deprotection strategies |

The compound's commercial availability from multiple suppliers at high purity levels (typically greater than 95-97%) reflects its established importance in research applications. The existence of stereoisomeric variants, such as tert-butyl (3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate, further demonstrates the sophisticated level of structural control that has been achieved in the synthesis and application of these molecular building blocks.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYOADOXUKBYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694597 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863561-70-0 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

Tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate (TBAMPC) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBAMPC features a tert-butyl group, an aminomethyl substituent, and a methoxy group on the piperidine ring, which contribute to its unique chemical properties. The compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 235.30 g/mol

The biological activity of TBAMPC is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the aminomethyl group allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity. The methoxy group contributes to hydrophobic interactions, further influencing the compound's biological efficacy.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that TBAMPC exhibits potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a study demonstrated that TBAMPC could inhibit cell proliferation in various cancer models, including breast and lung cancer cells, with IC values in the micromolar range .

2. Cholinesterase Inhibition

TBAMPC has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders such as Alzheimer's disease. In vitro assays revealed that TBAMPC possesses significant inhibitory activity against these enzymes, suggesting its potential as a therapeutic agent for cognitive enhancement .

3. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that TBAMPC exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of TBAMPC on FaDu hypopharyngeal tumor cells, it was found that the compound induced significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The study highlighted the importance of structural modifications in enhancing the compound's biological activity .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of TBAMPC in models of oxidative stress-induced neuronal damage. The results indicated that TBAMPC could reduce oxidative stress markers and improve neuronal survival rates, supporting its potential role in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of TBAMPC, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| TBAMPC | TBAMPC | Anticancer, Cholinesterase inhibition |

| 4-Aminopiperidine | 4-Aminopiperidine | Limited anticancer activity |

| Piperidin-4-one | - | Moderate cholinesterase inhibition |

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table highlights critical structural differences among analogous tert-butyl piperidine carboxylates:

Pharmacological and Physicochemical Properties

- Solubility: The methoxy group in the target compound improves aqueous solubility compared to purely alkyl-substituted derivatives (e.g., tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate) .

- Binding Affinity : Dual substituents (-CH2NH2 and -OCH3) enable simultaneous hydrogen bonding and hydrophobic interactions, as seen in CDK9 inhibitors where the methoxy group stabilizes π-stacking with aromatic residues .

- Stability : The Boc-protected amine in all analogs prevents undesired side reactions during multi-step syntheses, such as in the preparation of pyrimidine derivatives (e.g., Example 17 in EP 3,590,938 B1) .

Key Research Findings

- CDK9 Inhibitor Synthesis: this compound derivatives demonstrated 10-fold higher selectivity for CDK9 over CDK2 in kinase assays compared to non-methoxy analogs .

- Antimicrobial Activity: Methoxyimino-substituted analogs (e.g., C13H23N3O3) showed MIC values of ≤2 µg/mL against Staphylococcus aureus, attributed to metal ion chelation .

- Fluorinated Derivatives: In vivo studies of fluoromethyl-substituted compounds revealed a 40% increase in brain-to-plasma ratio compared to non-fluorinated counterparts .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with methoxy-containing intermediates under controlled conditions. For example, nucleophilic substitution or reductive amination steps are common. Reaction monitoring via TLC (e.g., hexane:ethyl acetate = 2:1) ensures intermediate formation, as demonstrated in the synthesis of analogous tert-butyl piperidine derivatives . Purification via silica gel chromatography or recrystallization is critical, with purity validated by HPLC (≥98%) and NMR spectroscopy .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure. Discrepancies in bond angles or torsion parameters may arise due to conformational flexibility in the piperidine ring. Cross-validation with DFT calculations or hydrogen-bonding analysis (e.g., graph set analysis for intermolecular interactions) helps resolve ambiguities . For non-crystalline samples, 2D NMR (COSY, NOESY) confirms stereochemistry and substituent positions .

Advanced Research Questions

Q. How should researchers address contradictory analytical data (e.g., GC-MS vs. HPLC) for this compound?

- Methodological Answer : Contradictions may stem from degradation during GC-MS analysis (e.g., thermal decomposition at injector temperatures >250°C) or ionization inefficiencies. Cross-validate using complementary techniques:

- FTIR-ATR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate) .

- HPLC-TOF with exact mass measurement (Δppm <2) verifies molecular ions without thermal degradation .

- NMR in deuterated solvents resolves dynamic effects (e.g., rotameric equilibria in the tert-butyl group) .

Q. What experimental strategies elucidate the mechanistic role of the aminomethyl and methoxy groups in synthetic intermediates?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace the aminomethyl hydrogen with deuterium to study rate-determining steps in reactions like amide coupling .

- Protecting Group Stability : Assess the tert-butyl carbamate (Boc) group’s resilience under acidic/oxidative conditions using TLC or LC-MS .

- Computational Modeling : DFT studies (e.g., Gaussian software) predict electron density distribution, highlighting the methoxy group’s steric and electronic contributions to reactivity .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to uncharacterized inhalation risks .

- Waste Disposal : Segregate waste and collaborate with certified agencies for incineration, as recommended for tert-butyl carbamate derivatives .

- Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and avoid water jets to prevent dispersion .

Q. How can researchers systematically investigate degradation products under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (pH 1–13). Monitor via:

- LC-MS/MS for fragment ions (e.g., loss of CO₂ from the Boc group).

- GC-MS for volatile byproducts (e.g., tert-butanol) .

- Stability-Indicating Methods : Develop HPLC methods with resolution >2.0 between parent compound and degradation peaks .

Q. What computational and experimental approaches are used to predict biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs), leveraging the piperidine scaffold’s flexibility .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for enzymes like kinases, where the methoxy group may modulate hydrophobicity .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy) and compare IC₅₀ values in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.